(4E)-4-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione, commonly referred to as Y16, is a small molecule inhibitor that specifically targets G-protein-coupled Rho guanine nucleotide exchange factors (RhoGEFs) []. RhoGEFs are enzymes that play a crucial role in regulating cellular processes by activating Rho GTPases []. Y16 has emerged as a valuable tool in scientific research, particularly in studies investigating the role of RhoGEFs in various cellular functions [, ].
Y16 is often sourced from databases such as PubChem and ChEMBL, which provide extensive information on chemical compounds, including their classifications and properties. These databases categorize Y16 based on its molecular formula, structural characteristics, and biological activity. For instance, it may be classified as a small molecule or a specific type of organic compound depending on its structure.
The synthesis of Y16 can be achieved through various methods, depending on the desired purity and yield. Common synthetic routes include:
The molecular structure of Y16 is crucial for understanding its chemical properties and reactivity. Typically, this analysis involves:
Y16 can participate in various chemical reactions, which are essential for its applications in research and industry. Key reactions include:
The mechanism of action for Y16 involves understanding how it interacts at a molecular level with other substances. This could include:
Understanding these mechanisms often requires data from biochemical assays or molecular modeling studies.
Y16 exhibits specific physical and chemical properties that are vital for its applications. These properties may include:
Y16 has potential applications across various scientific domains:
Rho GTPases cycle between inactive (GDP-bound) and active (GTP-bound) states, a process tightly controlled by GEFs. Y16 specifically inhibits the RhoA isoform by targeting its interaction with leukemia-associated RhoGEF (LARG), a critical activator in cytoskeletal remodeling and oncogenic signaling cascades.
Y16 binds the RhoA surface groove involving Trp58—a residue critical for LARG docking. This interaction sterically blocks GEF access, suppressing GDP/GTP exchange:
Table 1: Y16 Binding and Functional Parameters
Parameter | Value | Method | Reference |
---|---|---|---|
Kd for RhoA | 354 ± 48 nM | Microscale Thermophoresis | [2] |
IC50 vs LARG | 10–30 µM | Fluorescence Polarization | [7] |
Selectivity (RhoA vs Rac1) | >50-fold | GTPγS Binding Assay | [2] |
Y16 synergizes with Rhosin (G04)—which targets a distinct RhoA subpocket—to amplify RhoA inhibition:
Table 2: Synergistic Effects of Y16 and Rhosin
Endpoint | Y16 Alone | Rhosin Alone | Combination |
---|---|---|---|
RhoA-GTP inhibition (%) | 65 | 70 | 95 |
Invasion suppression (%) | 40 | 45 | 85 |
IC50 (cell viability) | 25 µM | 20 µM | 8 µM |
GPCRs signal partly through Gα12/13-coupled RhoGEFs like LARG. Y16’s efficacy in these contexts validates its utility for dissecting GPCR-Rho crosstalk:
Y16’s niche lies in its GEF-targeted mechanism, contrasting with GTPase- or effector-directed probes:
Table 3: Y16 vs. Orthogonal RhoA Probes
Probe | Target | Mechanism | Limitations | Y16 Advantage |
---|---|---|---|---|
Rhosin (G04) | RhoA (allosteric) | Binds Trp58 pocket | Partial inhibition (max 70–80%) | Synergy in combinatorial use |
CCG-1423 | SRF/MRTF | Blocks RhoA gene output | Off-target kinase effects | Direct GTPase regulation |
CRISPR KO | LARG gene | Eliminates GEF expression | Developmental compensation | Acute, tunable inhibition |
OptoGEF | Spatiotemporal RhoA | Light-activated GEF recruitment | Technical complexity | Pharmacological compatibility |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7